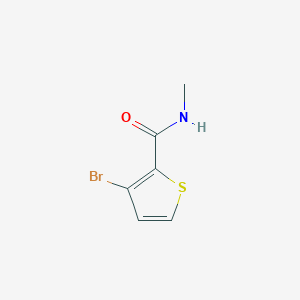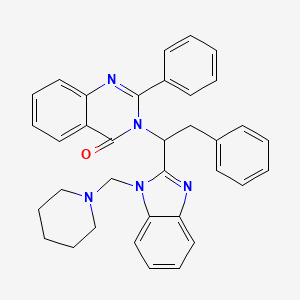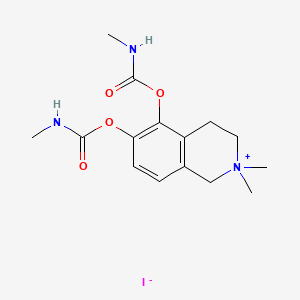
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide involves several steps. The synthetic route typically includes the reaction of isoquinoline derivatives with methylcarbamoyl chloride under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform . Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide can be compared with other similar compounds, such as:
Isoquinoline: A parent compound with a simpler structure.
Quinoline derivatives: Compounds with similar structural features but different functional groups.
Pyridinium compounds:
Properties
CAS No. |
64047-63-8 |
|---|---|
Molecular Formula |
C15H22IN3O4 |
Molecular Weight |
435.26 g/mol |
IUPAC Name |
[2,2-dimethyl-5-(methylcarbamoyloxy)-3,4-dihydro-1H-isoquinolin-2-ium-6-yl] N-methylcarbamate;iodide |
InChI |
InChI=1S/C15H21N3O4.HI/c1-16-14(19)21-12-6-5-10-9-18(3,4)8-7-11(10)13(12)22-15(20)17-2;/h5-6H,7-9H2,1-4H3,(H-,16,17,19,20);1H |
InChI Key |
XJRWVRWJCAETQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C2=C(C[N+](CC2)(C)C)C=C1)OC(=O)NC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


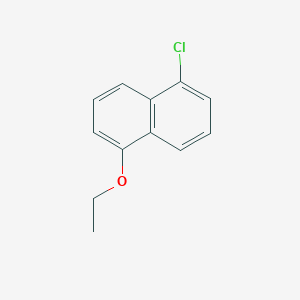

![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
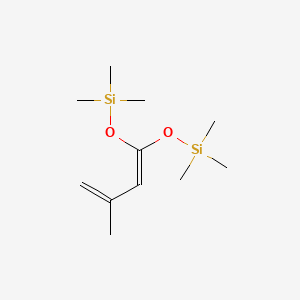
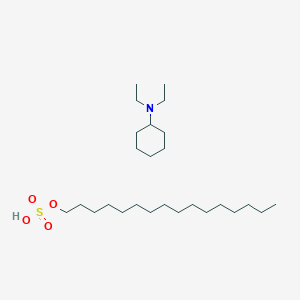
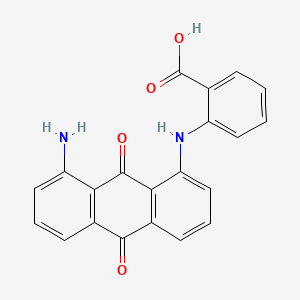
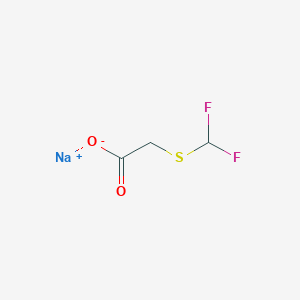


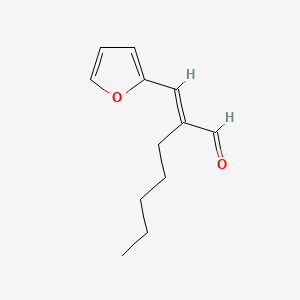
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

